cyclizine hydrochloride discovery and development history
cyclizine hydrochloride discovery and development history
An In-depth Technical Guide to the Discovery and Development of Cyclizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine hydrochloride is a first-generation antihistamine of the piperazine derivative class, primarily recognized for its antiemetic and antivertigo properties.[1] Discovered in 1947 by the American division of Burroughs Wellcome (now part of GlaxoSmithKline), it has become a staple in the management of nausea and vomiting associated with motion sickness, postoperative states, and vertigo.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetics, and key experimental protocols related to cyclizine hydrochloride.
Discovery and Development History
Key Development Milestones:
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1947: Cyclizine was discovered by researchers at Burroughs Wellcome during a broad investigation into antihistaminic compounds.[1][2]
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1953: The U.S. Food and Drug Administration (FDA) granted its first approval for cyclizine hydrochloride, and it was subsequently marketed under the trade name Marezine.[4]
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1965: Marketing of cyclizine began in France under the brand name Marzine.[2]
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Apollo Missions: NASA selected cyclizine as an antiemetic for astronauts to combat space motion sickness during the Apollo moon flights, a testament to its efficacy.[2][3]
The development timeline of cyclizine hydrochloride can be visualized as a logical progression from its initial synthesis to its establishment as a widely used antiemetic.
Chemical Synthesis
The synthesis of cyclizine can be accomplished through two primary chemical reactions:
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Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine to produce cyclizine.[1]
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Reaction with Benzhydryl Bromide: An alternative synthesis route involves the reaction of benzhydryl bromide with 1-methylpiperazine in an acetonitrile solvent. This reaction forms the hydrobromide salt of cyclizine.[1]
Mechanism of Action
Cyclizine hydrochloride exerts its antiemetic effects through a dual mechanism, acting as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors.[5][6] This dual antagonism is central to its ability to mitigate nausea and vomiting arising from various stimuli.
The primary sites of action are the chemoreceptor trigger zone (CTZ) in the brainstem's area postrema and the vestibular system of the inner ear.[5][6]
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H1 Receptor Antagonism: By blocking H1 receptors, cyclizine inhibits the stimulating effects of histamine on the CTZ and the vestibular afferent pathways to the vomiting center.[5][6]
-
Anticholinergic (Antimuscarinic) Activity: Cyclizine's blockade of muscarinic receptors further suppresses vestibular input to the vomiting center, contributing significantly to its efficacy in motion sickness.[5][6]
The signaling pathway illustrating cyclizine's mechanism of action is depicted below.
Pharmacokinetic Profile
The pharmacokinetic properties of cyclizine hydrochloride have been characterized in healthy human volunteers. A summary of key parameters is provided in the table below.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~50-80% | [1][5] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |
| Peak Plasma Concentration (Cmax) | ~70 ng/mL (after a single 50 mg oral dose) | [6] |
| Volume of Distribution (Vd) | 16-23 L/kg | [1][7] |
| Plasma Protein Binding | 59-76% | [5] |
| Elimination Half-life | ~20 hours (oral) | [6] |
| Metabolism | Extensive hepatic metabolism, primarily via CYP2D6 | [5] |
| Primary Metabolite | Norcyclizine (inactive) | [6] |
| Elimination | Primarily hepatic clearance; minimal renal excretion of the parent drug | [1][5] |
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of cyclizine for the histamine H1 receptor.
Objective: To quantify the binding affinity (Ki) of cyclizine for the H1 receptor.
Materials:
-
Cell Membranes: Prepared from cells expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine (a potent H1 receptor antagonist).
-
Test Compound: Cyclizine hydrochloride.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 receptor antagonist (e.g., 10 µM Mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well filter plates (GF/C), vacuum filtration apparatus, and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Mepyramine (at a concentration near its Kd), and varying concentrations of cyclizine hydrochloride. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cyclizine concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Assessment of Antiemetic Efficacy in an Animal Model
This protocol outlines a general procedure for evaluating the antiemetic efficacy of cyclizine in a ferret model of emesis.
Objective: To determine the ability of cyclizine to reduce the number of emetic episodes induced by an emetogen.
Materials:
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Animal Model: Male ferrets.
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Emetogen: Morphine or another suitable emetic agent.
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Test Compound: Cyclizine hydrochloride.
-
Vehicle Control: Saline or another appropriate vehicle.
-
Observation Cages: Cages that allow for clear observation of the animals.
Methodology:
-
Acclimatization: Acclimatize the ferrets to the laboratory environment and handling procedures.
-
Drug Administration: Administer cyclizine hydrochloride or the vehicle control via a suitable route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before the emetic challenge.
-
Emetic Challenge: Administer the emetogen (e.g., morphine subcutaneously) to induce vomiting.
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Observation: Observe the animals for a defined period (e.g., 2-4 hours) and record the number of retches and vomits (emetic episodes).
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Data Analysis: Compare the number of emetic episodes in the cyclizine-treated group to the vehicle-treated control group to determine the percentage reduction in emesis.
Conclusion
Cyclizine hydrochloride has a long-standing history as a safe and effective antiemetic. Its discovery was a significant milestone in the development of treatments for nausea and vomiting. A thorough understanding of its dual H1 and muscarinic receptor antagonism, pharmacokinetic profile, and the experimental methods used for its characterization is crucial for researchers and drug development professionals. This guide provides a foundational technical overview to support further investigation and application of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclizine - Wikipedia [en.wikipedia.org]
- 3. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. researchgate.net [researchgate.net]
